molecular formula C15H16N2O6 B13998497 (1-Ethenylcyclohexyl) 3,5-dinitrobenzoate CAS No. 29338-78-1

(1-Ethenylcyclohexyl) 3,5-dinitrobenzoate

Cat. No.: B13998497
CAS No.: 29338-78-1
M. Wt: 320.30 g/mol
InChI Key: BHSWHRDJOJWZAS-UHFFFAOYSA-N
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Description

(1-Ethenylcyclohexyl) 3,5-dinitrobenzoate: is an organic compound with the molecular formula C15H16N2O6 It is a derivative of benzoic acid, where the benzoate group is substituted with a 3,5-dinitro group and an ethenylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Traditional Method: The synthesis of (1-Ethenylcyclohexyl) 3,5-dinitrobenzoate typically involves the reaction of 3,5-dinitrobenzoic acid with 1-ethenylcyclohexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds via esterification.

    Green Chemistry Approach: A more environmentally friendly method involves the use of microwave-assisted synthesis.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

Medicine:

    Drug Development: The compound’s derivatives are being explored for their potential use in developing new antifungal and antibacterial agents.

Industry:

    Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which (1-Ethenylcyclohexyl) 3,5-dinitrobenzoate exerts its effects is primarily through its interaction with cellular membranes. The nitro groups in the compound are believed to disrupt the integrity of microbial cell membranes, leading to cell lysis and death . Additionally, the compound may interfere with the synthesis of essential biomolecules, further inhibiting microbial growth.

Comparison with Similar Compounds

  • Ethyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate
  • Benzimidazolium 3,5-dinitrobenzoate

Comparison:

Uniqueness: (1-Ethenylcyclohexyl) 3,5-dinitrobenzoate is unique due to the presence of the ethenylcyclohexyl group, which may impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

29338-78-1

Molecular Formula

C15H16N2O6

Molecular Weight

320.30 g/mol

IUPAC Name

(1-ethenylcyclohexyl) 3,5-dinitrobenzoate

InChI

InChI=1S/C15H16N2O6/c1-2-15(6-4-3-5-7-15)23-14(18)11-8-12(16(19)20)10-13(9-11)17(21)22/h2,8-10H,1,3-7H2

InChI Key

BHSWHRDJOJWZAS-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCCC1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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